
4-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antibacterial Applications
- Patel, Patel, and Chauhan (2007) synthesized derivatives of quinolone, which exhibited significant antibacterial activity against various bacteria strains, such as S. aureus and E. coli, and also against fungi like C. albicans (Patel, Patel, & Chauhan, 2007).
- Miyamoto, Egawa, Shibamori, and Matsuraoto (1987) explored the synthesis of naphthyridine-3-carboxylic acid derivatives, which have potential as antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
- Patel and Patel (2010) studied Schiff base and thiazolidinone derivatives for their antibacterial and antifungal properties (Patel & Patel, 2010).
Antitumor and Anticancer Applications
- Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, and Ejima (2005) synthesized novel pyrimidinyl pyrazole derivatives with significant cytotoxicity against various tumor cell lines (Naito et al., 2005).
- Solomon, Pundir, and Lee (2019) examined 4-aminoquinoline derived sulfonyl analogs for their potential as anticancer agents, finding one compound particularly effective against various cancers (Solomon, Pundir, & Lee, 2019).
Neurological Applications
- Ogawa, Okuyama, Araki, and Otomo (1994) investigated NE-100, a σ receptor ligand, on cognitive dysfunction in rats, finding it effective in mitigating phencyclidine-induced cognitive impairment (Ogawa, Okuyama, Araki, & Otomo, 1994).
Synthesis and Structural Studies
- Chu (1990) described the synthesis of various quinoline derivatives, highlighting the significance of the structural formation in chemical applications (Chu, 1990).
- Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, and Demontis (2000) synthesized conformationally restricted butyrophenones for potential use as antipsychotic agents (Raviña et al., 2000).
Mechanism of Action
Target of Action
Compounds with a similar 3-chloro-4-fluorophenyl motif have been identified as inhibitors of tyrosinase . Tyrosinase is a binuclear copper-containing protein implicated in melanin production in various organisms .
Mode of Action
Compounds with a similar 3-chloro-4-fluorophenyl motif have been shown to interact with the catalytic site of tyrosinase . The additional chlorine atom in these compounds has been found to enhance inhibitory activity .
Biochemical Pathways
Tyrosinase, a potential target of similar compounds, is involved in the production of melanin . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .
Result of Action
Similar compounds with a 3-chloro-4-fluorophenyl motif have shown inhibitory activity against tyrosinase , which could potentially lead to a decrease in melanin production.
properties
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2S/c18-14-9-13(3-4-15(14)19)26(24,25)23-7-5-22(6-8-23)17-10-16(12-1-2-12)20-11-21-17/h3-4,9-12H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTGGVRGQBPCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


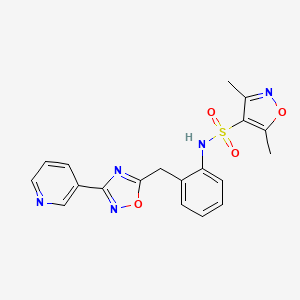
![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)
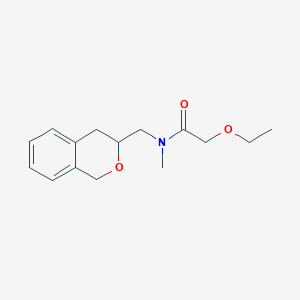
![Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2634783.png)
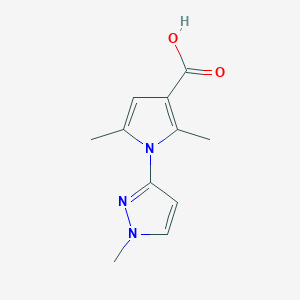
![6-Isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2634789.png)
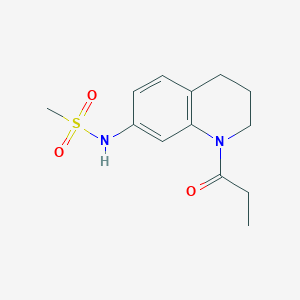
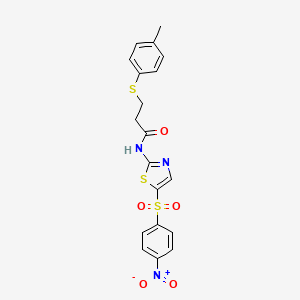
![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2634795.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2634797.png)
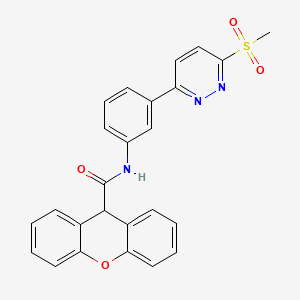
![methyl 2-(2,2-diphenylacetamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2634799.png)
![Methyl 2-[(4-fluoro-3-methoxyphenyl)(hydroxy)methyl]acrylate](/img/structure/B2634801.png)